molecular formula C18H22N2O2 B14684064 2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine CAS No. 35141-73-2

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

Cat. No.: B14684064
CAS No.: 35141-73-2
M. Wt: 298.4 g/mol
InChI Key: LIGFWCVDAATIEJ-UHFFFAOYSA-N
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Description

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is a complex organic compound with a unique structure that includes both benzoxazine and benzoxazino moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of ethyl groups at the 2 and 11 positions. Common reagents used in these reactions include ethylating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is unique due to its dual benzoxazine and benzoxazino structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

35141-73-2

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine

InChI

InChI=1S/C18H22N2O2/c1-3-19-9-14-16(21-11-19)7-5-13-6-8-17-15(18(13)14)10-20(4-2)12-22-17/h5-8H,3-4,9-12H2,1-2H3

InChI Key

LIGFWCVDAATIEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC3=C2C4=C(C=C3)OCN(C4)CC)OC1

Origin of Product

United States

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